(3-Chloro-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine
Description
(3-Chloro-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine is an organic compound that features a sulfonyl amine functional group
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-5-22-16-9-10-17(12(3)11(16)2)23(20,21)19-15-8-6-7-14(18)13(15)4/h6-10,19H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIPMVOTKUNJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine typically involves a multi-step process. One common method is the reaction of 3-chloro-2-methylaniline with 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent like dimethylformamide (DMF) and a strong base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its sulfonyl amine group is known to interact with various biological targets, making it a valuable tool for biochemical assays.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl amine group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. This interaction can affect various cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-methylphenyl)sulfonamide
- (4-Ethoxy-2,3-dimethylphenyl)sulfonamide
- (3-Chloro-2-methylphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
Uniqueness
(3-Chloro-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it a versatile compound for various applications, from chemical synthesis to biological research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
